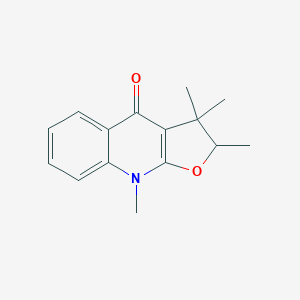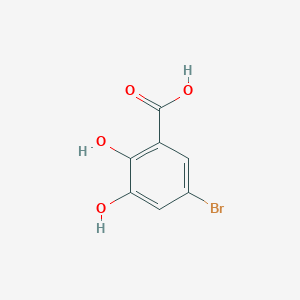![molecular formula C8H6N2O2 B121514 1H-ピロロ[2,3-b]ピリジン-3-カルボン酸 CAS No. 156270-06-3](/img/structure/B121514.png)
1H-ピロロ[2,3-b]ピリジン-3-カルボン酸
概要
説明
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is known for its potential biological activities and is often explored in medicinal chemistry for its role as a scaffold in drug design. It is a solid substance with a white crystalline appearance and is weakly acidic, reacting with bases to form salts .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid inhibits this process, thereby preventing the activation of these pathways .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s known that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
In vitro, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid may interact with these receptors and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of these cells . These findings suggest that 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that pyrrolopyridine derivatives can inhibit FGFR signaling pathway . This pathway plays an essential role in various types of tumors and is associated with the progression and development of several cancers .
Temporal Effects in Laboratory Settings
It is known that pyrrolopyridine derivatives can exhibit potent FGFR inhibitory activity .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically involve the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalytic processes and controlled reaction environments.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid and sulfuric acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Substitution Reactions: Reactions with Mannich bases predominantly at the 3-position.
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, and iodine
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared to other heterocyclic compounds such as:
- 1H-Pyrrolo[3,2-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156270-06-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)







